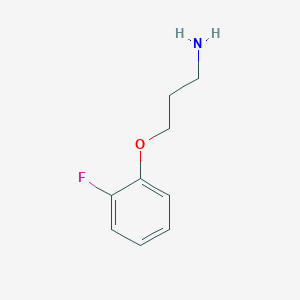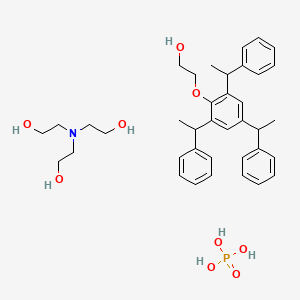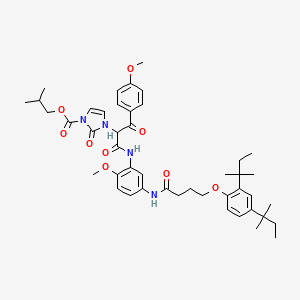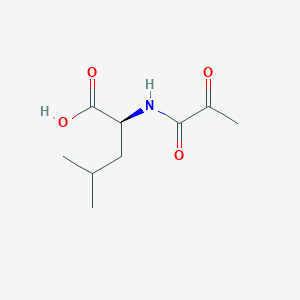
3-(2-Fluorophenoxy)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 3-(2-Fluorophenoxy)propylamine involves various strategies, including nucleophilic substitution, catalytic tritiation, and electropolymerization techniques. For instance, one method describes the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine, leading to a fluorinated azetidine compound, which is a close relative to the target molecule (Van Hende et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2-Fluorophenoxy)propylamine has been characterized using X-ray crystallography, demonstrating the influence of fluorine atoms on the structural conformation. For example, the structure of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene derivatives, obtained through reactions with primary amines, was determined to have two independent molecules in its unit cell, highlighting the role of fluorine in molecular interactions (Elmas, 2017).
Chemical Reactions and Properties
3-(2-Fluorophenoxy)propylamine and related compounds undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and more. The presence of the fluorophenoxy group affects the reactivity and selectivity of these reactions. For instance, fluorination of aromatic compounds using triazeno substituents demonstrates the methodological flexibility in introducing fluorine into complex molecules, which can be crucial for the synthesis of derivatives (Pages et al., 2001).
Physical Properties Analysis
The physical properties of 3-(2-Fluorophenoxy)propylamine derivatives, such as boiling points, melting points, and solubility, are significantly influenced by the fluorine atoms. These atoms impart unique characteristics to the compounds, including increased stability and modified electronic properties, as seen in the synthesis and properties of 3-fluoro-4-hexylthiophene for tuning the electronic properties of conjugated polythiophenes (Gohier et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the behavior of 3-(2-Fluorophenoxy)propylamine in various environments. The fluorine atom plays a vital role in determining these properties, affecting the compound's acidity, basicity, and nucleophilicity. This is exemplified in the study of fluorination techniques and their impact on the synthesis of fluorinated analogs of biological significance (Pages et al., 2001).
Scientific Research Applications
PET Studies of Cerebral Levodopa Metabolism
[18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA) is a tracer for positron emission tomography (PET) that has been crucial for studying Parkinson’s disease. After intravenous injection of FDOPA, [18F]fluorodopamine forms and is trapped within dopamine neurons, indicating nigrostriatal degeneration. Simplified image analysis methods have enabled longitudinal studies in large patient cohorts, revealing aspects of brain dopamine in personality, healthy aging, Parkinson’s disease, and schizophrenia (Kumakura & Cumming, 2009).
Advances in Biotechnological Glycosylation of Flavonoids
The natural flavonoids and their glycosides have a variety of bioactivities, with biotransformation playing a vital role in flavonoid biosynthesis. Metabolic pathway engineering and microbial biotransformation have been used to achieve flavonoid glycosylation in the laboratory. Uridine diphosphate glycosyltransferases are key in decorating flavonoids with sugars, and modern metabolic engineering has generated structurally diverse flavonoid glycosides. This review also discusses how glycosylation impacts flavonoid bioactivity, suggesting that while O-glycosylation generally reduces bioactivity, C-glycosylation can enhance certain health benefits of flavonoids (Xiao, Muzashvili, & Georgiev, 2014).
Fluoroalkylation Reactions in Aqueous Media
The development of environmentally friendly methods for incorporating fluorinated or fluoroalkylated groups into molecules is of broad interest due to their unique effects on the physical, chemical, and biological properties. Recent advancements in aqueous fluoroalkylation, including trifluoromethylation and difluoromethylation, highlight the progress in creating mild, environment-friendly, and efficient reactions in water or with water as a reactant or co-solvent. This review emphasizes the environmental concerns and the use of catalytic systems and newly developed reagents for successful reactions, marking a significant contribution to green chemistry (Hai‐Xia Song et al., 2018).
properties
IUPAC Name |
3-(2-fluorophenoxy)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,6-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQHFXOXCODNSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenoxy)propylamine | |
CAS RN |
116735-67-2 |
Source


|
| Record name | 3-(2-Fluorophenoxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116735-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




